molecular formula C11H21NO4 B1313138 Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate CAS No. 192123-40-3

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate

Cat. No.: B1313138
CAS No.: 192123-40-3
M. Wt: 231.29 g/mol
InChI Key: AHBXDGDLFNAYOZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxy(methyl)amino group, and a 5-oxopentanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate typically involves the esterification of 5-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The methoxy(methyl)amino group can be introduced through a nucleophilic substitution reaction using methoxy(methyl)amine. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents such as toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy(methyl)amino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in various biochemical pathways, influencing cellular processes through its reactive functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-oxohexanoate
  • Tert-butyl 5-(methylamino)-5-oxopentanoate
  • Tert-butyl 5-(ethoxy(methyl)amino)-5-oxopentanoate

Uniqueness

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate is unique due to the presence of both a methoxy(methyl)amino group and a tert-butyl ester moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

tert-butyl 5-[methoxy(methyl)amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)8-6-7-9(13)12(4)15-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBXDGDLFNAYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440776
Record name tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192123-40-3
Record name tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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